molecular formula C11H15BrN2O B11847549 (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol

Cat. No.: B11847549
M. Wt: 271.15 g/mol
InChI Key: VRPLVCJRLDUGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position, a piperidine ring at the 4-position, and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol typically involves the following steps:

    Bromination: The starting material, 2-hydroxymethylpyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Piperidinylation: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO), sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 5-Bromo-4-(piperidin-1-yl)pyridine-2-carboxylic acid.

    Reduction: 4-(Piperidin-1-yl)pyridin-2-ylmethanol.

    Substitution: 5-Azido-4-(piperidin-1-yl)pyridin-2-yl)methanol, 5-Methoxy-4-(piperidin-1-yl)pyridin-2-yl)methanol.

Scientific Research Applications

(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.

Mechanism of Action

The mechanism of action of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The piperidine ring and pyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-(piperidin-1-yl)pyrimidine): Similar structure with a pyrimidine ring instead of a pyridine ring.

    (4-(Piperidin-1-yl)pyridin-2-yl)methanol): Lacks the bromine atom at the 5-position.

    (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)amine): Contains an amine group instead of a hydroxymethyl group.

Uniqueness

(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

(5-bromo-4-piperidin-1-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H15BrN2O/c12-10-7-13-9(8-15)6-11(10)14-4-2-1-3-5-14/h6-7,15H,1-5,8H2

InChI Key

VRPLVCJRLDUGAI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=NC(=C2)CO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.